![molecular formula C10H20N2 B1399890 (1-Cyclopropyl-2-piperidin-1-ylethyl)amine CAS No. 1341937-82-3](/img/structure/B1399890.png)
(1-Cyclopropyl-2-piperidin-1-ylethyl)amine
Overview
Description
(1-Cyclopropyl-2-piperidin-1-ylethyl)amine is a chemical compound with the molecular formula C10H20N2 and a molecular weight of 168.28 . It is also known by other synonyms such as 1-Piperidineethanamine, α-cyclopropyl- .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropyl group, a piperidine ring, and an ethylamine group . The exact structure can be found in the MOL file associated with its MDL Number: MFCD19067148 .Scientific Research Applications
Schiff Base Synthesis
(1-Cyclopropyl-2-piperidin-1-ylethyl)amine is used in the synthesis of Schiff bases, as demonstrated in a study where N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine Schiff base was prepared and characterized through various spectral analyses (Warad et al., 2016).
Synthesis of Piperidines
This compound plays a role in the synthesis of highly functionalized piperidines, as evidenced by a study where benzyl-protected propargyl amines and 1,1-cyclopropane diesters underwent catalytic reactions to form piperidines (Lebold et al., 2009).
Biodistribution Studies
It has also been utilized in biodistribution studies. A research involving oxotechnetium(V) mixed ligand complexes with this compound as a tridentate ligand investigated the biodistribution of these complexes in mice, revealing significant retention in the brain (Patsis et al., 1999).
Decyclopropylation Studies
Research has explored the decyclopropylation of 1-cyclopropyl-4-hydroxy-4-(2-methylphenyl)piperidine N-oxide, providing insights into the mechanism-based inactivation of monoamine oxidase B by cyclopropylamines (Wang & Castagnoli, 1995).
Gold(I)-Catalyzed Cyclization
The compound has been used in Gold(I)-catalyzed intramolecular amination of allylic alcohols with alkylamines, leading to the formation of substituted pyrrolidine and piperidine derivatives (Mukherjee & Widenhoefer, 2011).
Three-Component Reaction Studies
It is also involved in three-component reactions, such as the synthesis of N-(2-Phenyl-1-piperidin-1-ylethylidene)tosylamide via oxidative coupling of arenesulfonamides, acetylenes, and secondary amines (Shainyan et al., 2019).
Crystal Structure and Cytotoxic Property
Additionally, studies on crystal structure and cytotoxic property have been conducted. A research synthesized a centrosymmetric dinuclear silver(I) complex using this compound, which was found to show effective cytotoxic property to both carcinoma and normal cells (Wang, 2013).
Future Directions
Piperidines, which (1-Cyclopropyl-2-piperidin-1-ylethyl)amine is a derivative of, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
properties
IUPAC Name |
1-cyclopropyl-2-piperidin-1-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c11-10(9-4-5-9)8-12-6-2-1-3-7-12/h9-10H,1-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZDIHKFDBLHJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(C2CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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